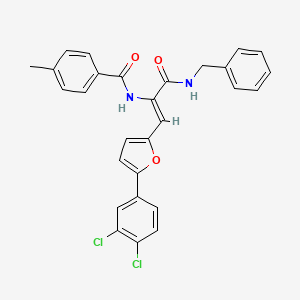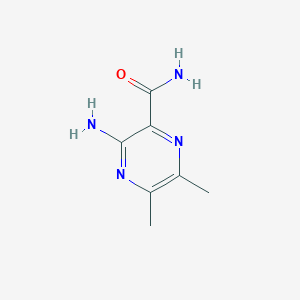
1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with a methanol group at the 5-position and a 4-methylphenyl group at the 3-position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzylamine with formic acid and hydrazine hydrate, followed by cyclization to form the triazole ring. The methanol group can be introduced through subsequent reactions involving formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products:
Oxidation: 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 3-(4-methylphenyl)-1,2-dihydro-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties. It serves as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of corrosion inhibitors, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment. The triazole ring’s ability to form hydrogen bonds and interact with metal ions is crucial for its biological activity.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with different functional groups.
1H-1,2,3-Triazole-5-methanol: Similar structure but with a different triazole ring configuration.
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: A triazole derivative with additional phenyl groups.
Uniqueness: 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for developing new drugs and industrial applications.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)10-11-9(6-14)12-13-10/h2-5,14H,6H2,1H3,(H,11,12,13) |
InChI Key |
LWFHKBPSLPWSSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B12119247.png)



![4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline](/img/structure/B12119268.png)
![Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester](/img/structure/B12119276.png)
![2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119283.png)




![2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119316.png)


